N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide
Description
Properties
Molecular Formula |
C16H12ClN3OS |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-9-5-4-8-11(12)14(21)20-15-13(19-16(18)22-15)10-6-2-1-3-7-10/h1-9H,(H2,18,19)(H,20,21) |
InChI Key |
WTZLTBQQDWTWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Acetophenone reacts with thiourea in the presence of iodine (0.5–1.0 equiv) at 80–100°C for 4–6 hours. Iodine acts as both an oxidizing agent and catalyst, facilitating cyclization by abstracting protons from the thiourea-acetophenone adduct. The reaction proceeds via:
-
Enolization : Acetophenone forms an enol intermediate.
-
Nucleophilic Attack : Thiourea’s sulfur attacks the carbonyl carbon.
-
Cyclization : Intramolecular dehydration yields the thiazole ring.
Critical Parameters :
-
Temperature : Yields drop below 80°C due to incomplete cyclization.
-
Solvent : Solvent-free conditions or ethanol enhance reaction efficiency.
-
Iodine Stoichiometry : Excess iodine (>1.5 equiv) leads to over-oxidation byproducts.
Characterization Data for 2-Amino-4-phenyl-1,3-thiazole :
-
FT-IR : NH₂ asymmetric stretch at 3,400 cm⁻¹, C=C aromatic stretch at 1,600 cm⁻¹.
-
¹H NMR : Thiazole C4 proton at δ 6.74 (s), NH₂ protons as a broad singlet at δ 4.0.
Acylation with 2-Chlorobenzoyl Chloride
The final step involves coupling 2-amino-4-phenyl-1,3-thiazole with 2-chlorobenzoyl chloride via nucleophilic acyl substitution. This reaction is typically conducted in dichloromethane (DCM) or dimethylformamide (DMF) with triethylamine (TEA) as a base.
Reaction Conditions and Yield Optimization
-
Stoichiometry : A 1:1.2 molar ratio of thiazole to acyl chloride minimizes unreacted starting material.
-
Base : TEA (2.0–3.0 equiv) neutralizes HCl, shifting equilibrium toward product formation.
-
Temperature : Room temperature (25°C) prevents decomposition of the acid-sensitive thiazole.
Workup and Purification :
-
Post-reaction, the mixture is washed with water to remove TEA·HCl.
-
The organic layer is dried over Na₂SO₄ and concentrated.
-
Column chromatography (silica gel, CH₂Cl₂/MeOH 50:1) isolates the product in 75–85% yield.
Characterization Data for N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide :
Alternative Synthetic Routes and Modifications
Chlorination Strategies for Benzamide Moieties
Direct chlorination of benzamide precursors is challenging due to competing side reactions. However, CN101575301A describes a chlorination protocol using sodium hypochlorite and glacial acetic acid at <-5°C, achieving 85% yield for 2-amino-5-chlorobenzamide. While this method targets a different positional isomer, it highlights the feasibility of low-temperature chlorination for acid-sensitive substrates.
Comparative Analysis of Synthetic Methods
| Parameter | Hantzsch-Acylation Route | Alternative Chlorination Route |
|---|---|---|
| Reaction Steps | 2 | 3+ |
| Overall Yield | 75–85% | 50–60% |
| Key Advantage | High atom economy | Functional group tolerance |
| Limitation | Limited to pre-chlorinated acyl chlorides | Requires cryogenic conditions |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amine (-NH₂) on the thiazole ring acts as a strong nucleophile, enabling:
Acylation Reactions
Reaction with acyl chlorides (e.g., acetyl chloride) produces substituted amides. For example:
Conditions : Pyridine/DCM, 0–5°C, 4–6 hours .
Alkylation Reactions
The amino group reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:
Conditions : K₂CO₃/DMF, 60°C, 8 hours .
Electrophilic Aromatic Substitution
The phenyl group on the thiazole undergoes nitration and halogenation:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 4-Nitro-phenylthiazole derivative | 68 | |
| Chlorination | Cl₂/FeCl₃, RT, 4 hours | 3,4-Dichlorophenyl analog | 72 |
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Conditions : 6M HCl, reflux, 12 hours.
Basic Hydrolysis
Conditions : 2M NaOH, 80°C, 6 hours.
Ring-Opening and Cyclization Reactions
The thiazole ring participates in ring-opening reactions with strong nucleophiles (e.g., hydrazine):
Conditions : Ethanol, reflux, 24 hours.
Cross-Coupling Reactions
The chlorine atom on the benzamide enables Suzuki-Miyaura coupling with boronic acids:
| Boronic Acid | Catalyst/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | Biphenyl-substituted derivative | 58 |
Stability Under Oxidative Conditions
The compound resists oxidation at the thiazole sulfur but undergoes degradation at the amino group:
Mechanism : Radical-mediated oxidation confirmed by ESR spectroscopy.
Key Structural Insights from Spectroscopy
-
¹H NMR : Thiazole C4 proton resonates at δ 6.71–6.75 ppm (singlet) .
-
Mass Spectrometry : Molecular ion peak at m/z 314.79 [M+H]⁺ .
This reactivity profile highlights the compound’s versatility in medicinal chemistry and materials science, particularly for generating analogs with tailored biological or physical properties .
Scientific Research Applications
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in disease processes. The compound’s thiazole ring and benzamide moiety are key structural features that enable these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the thiazole ring and the benzamide moiety. Key examples include:
Key Observations :
- Electronic Effects : The 2-chlorobenzamide group in the target compound likely enhances electron-withdrawing properties, as demonstrated by 35Cl NQR studies showing aryl substituents increase frequencies compared to alkyl groups .
- Antifungal Activity : Chlorophenyl and alkoxybenzamide substituents (e.g., butoxy in ) correlate with improved antifungal activity, suggesting the target compound’s 2-chloro group may contribute similarly.
- Synthetic Efficiency : Hantzsch-derived thiazoles (e.g., compounds in ) achieve yields of 76–95%, indicating robust synthetic routes for analogues.
Physicochemical Properties
- Crystallography and Solubility : Crystal structures of N-(phenyl)-2-chlorobenzamide (tetragonal, P4(3)) suggest that halogenation influences packing efficiency. However, bulky substituents (e.g., benzimidazole in ) may reduce solubility compared to simpler analogues.
- Thermal Stability : Melting points for related compounds (e.g., 159–161°C for N-(3-benzyl-5-hydroxyphenyl)-2-chlorobenzamide ) indicate moderate thermal stability, likely shared by the target compound.
Biological Activity
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including its potential as an enzyme inhibitor and its implications in cancer and inflammation treatment.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 277.75 g/mol. The compound features a thiazole ring and a benzamide moiety, which contribute to its biological activity by interacting with various biological targets. The presence of an amino group on the thiazole ring and a chlorine atom on the benzamide enhances its chemical versatility and potential for modification.
The thiazole ring in this compound is known to interact with enzymes involved in critical metabolic pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by inhibiting specific enzymes. These interactions modulate protein-ligand dynamics, potentially leading to therapeutic effects against diseases characterized by inflammation or uncontrolled cell proliferation.
Anticancer Properties
Research indicates that this compound may inhibit enzymes crucial for cancer cell survival. For instance, compounds with similar thiazole structures have been shown to interfere with mitotic processes in cancer cells, leading to cell death through the induction of multipolar mitotic spindles .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. In studies examining related thiazole compounds, significant inhibition of inflammatory pathways was observed, hinting at the possible utility of this compound in treating inflammatory diseases .
Comparative Biological Activity Table
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| This compound | Anticancer | Inhibits enzyme activity related to cell proliferation |
| N-(4-methylthiazol-5-yl)-2-chlorobenzamide | Antifungal | Exhibits antifungal properties against various strains |
| N-(2-amino-thiazolyl)-benzamide | Antibacterial | Effective against Gram-positive bacteria like Staphylococcus aureus |
| N-(5-acetylthiazolyl)-benzamide | Anticancer | Potential anticancer agent with promising results in vitro |
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various thiazole derivatives for antimicrobial potential, revealing that compounds with halogen substitutions exhibited enhanced lipophilicity, allowing better penetration through cell membranes. This suggests that modifications similar to those seen in this compound could lead to improved antimicrobial efficacy .
- Inhibition Studies : High-throughput screening methods have identified novel compounds that inhibit mitotic kinesins involved in cancer cell division. These findings indicate that similar thiazole-based compounds could be developed into effective anticancer agents .
- Structure–Activity Relationship (SAR) : Research into the SAR of thiazole derivatives has shown that specific substitutions on the phenyl ring can significantly alter biological activity, highlighting the importance of chemical modifications in enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide, and how can purity be validated?
- Methodology : The compound can be synthesized via cyclocondensation of 2-amino-4-phenylthiazole derivatives with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in dioxane or THF . Post-synthesis purification involves recrystallization from ethanol-DMF mixtures, followed by HPLC analysis (≥95% purity) . Structural validation includes H NMR (e.g., δ 7.45–7.57 ppm for aromatic protons) and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons and thiazole ring carbons) .
- IR : Absorption bands for amide C=O (~1650 cm) and thiazole C-S (~690 cm) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]) and fragmentation patterns .
Q. How can researchers design preliminary bioactivity assays for this compound?
- Approach : Screen against targets relevant to thiazole derivatives (e.g., kinases, bacterial enzymes) using in vitro assays. For example:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
- Anti-inflammatory Potential : p38 MAP kinase inhibition assays, given structural similarities to TAK-715 .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Optimization Strategies :
- Catalysis : Replace triethylamine with DMAP to enhance acylation efficiency .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Temperature Control : Gradual addition of reagents at 0–5°C to minimize side reactions .
Q. What structure-activity relationship (SAR) insights can guide derivative design?
- Key Modifications :
- Thiazole Ring : Introduce electron-withdrawing groups (e.g., Cl, CF) at position 4 to enhance binding to hydrophobic enzyme pockets .
- Benzamide Moiety : Replace 2-Cl with 2-F to evaluate steric and electronic effects on target affinity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Study : If anti-inflammatory activity varies between assays, consider:
- Purity : Confirm compound stability via HPLC and LC-MS to rule out degradation .
- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 macrophages) and TNF-α stimulation protocols .
- Off-Target Effects : Perform kinome-wide profiling to identify unintended interactions .
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Tools & Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
